Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate
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Overview
Description
Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate is an organic compound with a complex structure, featuring a bromine, fluorine, and nitro group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the bromination of a fluoronitrobenzene derivative, followed by a Heck reaction to introduce the prop-2-enoate group. The reaction conditions often involve the use of palladium catalysts and bases such as triethylamine under inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalysts are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenylprop-2-enoates.
Scientific Research Applications
Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms may also play roles in modulating the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-chloro-4-fluoro-2-nitrophenyl)prop-2-enoate
- Methyl 3-(5-bromo-4-chloro-2-nitrophenyl)prop-2-enoate
- Methyl 3-(5-bromo-4-fluoro-2-aminophenyl)prop-2-enoate
Uniqueness
Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the nitro group provides a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHZHBDJOZFECU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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